molecular formula C15H22N2O10S2 B14013473 Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate CAS No. 23721-22-4

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

Cat. No.: B14013473
CAS No.: 23721-22-4
M. Wt: 454.5 g/mol
InChI Key: MDWAUGBOVGJDHG-UHFFFAOYSA-N
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Description

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethyl, nitro, and methylsulfonyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that exert different biological effects .

Comparison with Similar Compounds

  • Ethyl 2-amino-5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)benzoate
  • Ethyl 5-[(methylsulfonyl)oxy]-4-oxobicyclo[5.1.1]nonane-3-carboxylate

Comparison: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

CAS No.

23721-22-4

Molecular Formula

C15H22N2O10S2

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate

InChI

InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3

InChI Key

MDWAUGBOVGJDHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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